molecular formula C22H26N4O2 B14935504 N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B14935504
M. Wt: 378.5 g/mol
InChI Key: SELJDQFNIFKVPC-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a 1-methylimidazole core, a phenylmethyl group, an acetamide linker, and a tetrahydropyran (THP) ring substituted with a pyrrole moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition elements .

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)-phenylmethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H26N4O2/c1-25-14-11-23-21(25)20(18-7-3-2-4-8-18)24-19(27)17-22(9-15-28-16-10-22)26-12-5-6-13-26/h2-8,11-14,20H,9-10,15-17H2,1H3,(H,24,27)

InChI Key

SELJDQFNIFKVPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling with the tetrahydropyran moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycles and Substituents
  • Imidazole Derivatives: N-(1H-benzimidazol-2-yl)(pyrazolyl)acetamides (): These compounds share the acetamide linker but replace the THP-pyrrole group with benzimidazole and pyrazole rings. N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Incorporates a bipyridine system instead of THP, offering extended π-conjugation for electronic interactions .
  • Pyrrole-Containing Analogues :

    • 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (): Features a pyrrole-carboxamide core with a trifluoromethylpyridine group, emphasizing halogenated substituents for enhanced lipophilicity .
Acetamide Linker Modifications
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (): Replaces the THP-pyrrole with a triazole-thiazole system, introducing sulfur-based heterocycles that may alter redox properties .
  • 2-(4-(1H-Tetrazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide (): Substitutes THP with a tetrazole-piperidine group, enhancing hydrogen-bond acceptor capacity .
Key Reactions
  • Amide Coupling : The target compound likely employs EDCI/HOBt-mediated coupling (as in ) to connect the imidazole-phenylmethyl amine with the THP-pyrrole acetic acid .
  • Nucleophilic Substitution : Analogous to , SNAr reactions could functionalize pyridine or imidazole rings in intermediates .
Purification and Characterization
  • Chromatography: Similar to , flash column chromatography (e.g., methanol/ethyl acetate gradients) may purify the target compound .
  • Analytical Data : Expected ¹H NMR signals include:
    • δ 1.3–2.3 ppm (THP methylene protons),
    • δ 4.8–5.1 ppm (acetamide CH2 and THP oxygenated carbons),
    • δ 6.6–7.8 ppm (aromatic protons from imidazole, phenyl, and pyrrole) .

Physicochemical Properties

Melting Points and Solubility
  • Target Compound : Predicted melting point: 180–200°C (based on analogues in and ).
  • Comparisons :
    • Compound 28 (): MP 245–247°C (higher due to benzimidazole crystallinity) .
    • Compound 18 (): MP 283–284°C (pyrimidine rigidity increases melting point) .
Molecular Weight and LogP
  • Target Compound : Estimated MW: ~463 g/mol; LogP: ~2.5 (predicted via fragment-based methods).
  • Comparisons :
    • Compound 9c (): MW 498 g/mol; LogP ~3.1 (bromophenyl group increases hydrophobicity) .
    • Compound 41 (): MW 392 g/mol; LogP ~2.8 (trifluoromethyl enhances lipophilicity) .

Tables

Table 1. Structural and Physicochemical Comparison
Compound Core Structure MW (g/mol) MP (°C) LogP Key Features Reference
Target Compound Imidazole-THP-pyrrole ~463 180–200 2.5 Flexible THP, pyrrole H-bonding -
N-(Benzimidazol-2-yl)acetamide (28) Benzimidazole-pyrazole 352 245–247 2.1 Planar rigidity
3-Methyl-pyrrole-carboxamide (41) Imidazole-pyrrole 392 Decomp. 2.8 Trifluoromethyl group
CDK2 Inhibitor 18 Pyrimidine-pyrazole 317 283–284 1.9 High kinase selectivity

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